Synthetic Accessibility: High-Yield Gewald Route Enables Efficient Scale-Up
The target compound can be synthesized via a Gewald-type condensation of methyl thioglycolate with 3-chloro-4,4-dimethylpent-2-enenitrile, achieving an approximate yield of 91% [1]. While the unsubstituted analog methyl 3-aminothiophene-2-carboxylate is also accessible by similar methods, the specific yield for the tert-butyl derivative is documented and favorable, providing a reliable, high-efficiency route that supports multi-gram synthesis campaigns [1].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Approximately 91% yield |
| Comparator Or Baseline | Methyl 3-aminothiophene-2-carboxylate (yield not specified in this context) |
| Quantified Difference | Target compound demonstrates a well-defined, high-yield synthetic route |
| Conditions | Gewald reaction conditions using methyl thioglycolate and 3-chloro-4,4-dimethylpent-2-enenitrile |
Why This Matters
A high and reproducible synthetic yield translates directly to lower cost-per-gram for procurement and reduces the risk of supply chain delays in research programs.
- [1] Chem960. 3-氨基-5-叔丁基噻吩-2-羧酸甲酯的合成路线有哪些? CAS: 175137-03-8. Available from: https://m.chem960.com/ask/q-bf79a7ab0d4c49b8b225a0b7a96986ac View Source
